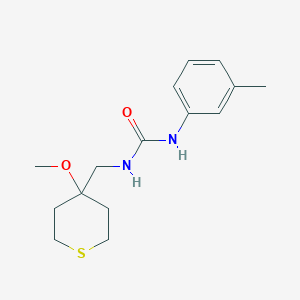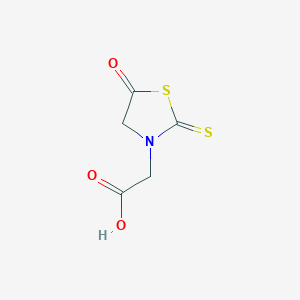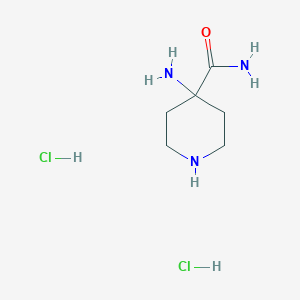
1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(m-tolyl)urea, also known as MTUT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTUT is a urea derivative that has been synthesized through a multistep process and has shown promising results in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
Blood Compatibility and Material Science
The study by Masaru Tanaka and A. Mochizuki (2010) explored the blood compatibility mechanism of poly(2-methoxyethyl acrylate) (PMEA), noting its exceptional compatibility despite a simple chemical structure. The research hypothesized that the unique water structure within hydrated PMEA plays a crucial role in its blood compatibility. This insight could have implications for the development of new biomaterials with enhanced blood compatibility, potentially applicable to medical devices and implants Masaru Tanaka & A. Mochizuki, 2010.
Urea Biosensors
Botewad et al. (2021) reviewed the advances in biosensors for detecting and quantifying urea concentrations, highlighting the use of urease as a bioreceptor element. The study discusses various materials used in urea biosensors, including nanoparticles and conducting polymers, which have applications in diagnosing diseases related to urea concentration imbalances in the human body Botewad et al., 2021.
Agriculture and Fertilizers
Alexander and Helm (1990) reviewed ureaform (UF) as a slow-release fertilizer, discussing its agronomic efficiency and the factors influencing nitrogen release and microbial degradation in the soil. The study indicates that UF can improve fertility management and reduce pollution of drainage waters, relevant for sustainable agricultural practices Alexander & Helm, 1990.
Anion Binding and Supramolecular Chemistry
Blažek Bregović et al. (2015) highlighted the role of (thio)urea derivatives in anion receptor chemistry, emphasizing their ability to form H-bonds with anions. This property is crucial for the development of sensors and materials for ion transport, showcasing the significance of urea derivatives in supramolecular chemistry and material science Blažek Bregović et al., 2015.
Drug Design and Pharmaceutical Applications
Jagtap et al. (2017) discussed the unique hydrogen bonding capabilities of ureas in drug-target interactions, emphasizing their role in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This review underscores the importance of urea in medicinal chemistry, providing a foundation for the development of new pharmaceuticals Jagtap et al., 2017.
Eigenschaften
IUPAC Name |
1-[(4-methoxythian-4-yl)methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12-4-3-5-13(10-12)17-14(18)16-11-15(19-2)6-8-20-9-7-15/h3-5,10H,6-9,11H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIZXIONQKQTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2(CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(m-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol](/img/structure/B2860276.png)
![Tert-butyl N-[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2860277.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2860281.png)
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2860284.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide](/img/structure/B2860286.png)

![7-cyclopropyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2860290.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate](/img/structure/B2860294.png)
![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2860296.png)

